molecular formula C31H44N6O8S B1676505 Metkephamid acetate CAS No. 66960-35-8

Metkephamid acetate

Cat. No. B1676505
CAS RN: 66960-35-8
M. Wt: 660.8 g/mol
InChI Key: MCEMSMUXOSFTJG-KBUZRCILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metkephamid acetate is discontinued (DEA controlled substance). It is a synthetic opioid pentapeptide and derivative of [Met]enkephalin. It behaves as a potent agonist of the δ- and μ-opioid receptors with roughly equipotent affinity, and also has similarly high affinity as well as subtype-selectivity for the κ3-opioid receptor.

properties

CAS RN

66960-35-8

Product Name

Metkephamid acetate

Molecular Formula

C31H44N6O8S

Molecular Weight

660.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1

InChI Key

MCEMSMUXOSFTJG-KBUZRCILSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Appearance

Solid powder

Other CAS RN

66960-35-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YAGFM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide
enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me-
enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl-
Lilly 127623
Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
metkephamid acetate
O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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